molecular formula C7H5N3O3 B3089197 4-nitro-1H-pyrrolo[2,3-b]pyridin-5-ol CAS No. 1190318-01-4

4-nitro-1H-pyrrolo[2,3-b]pyridin-5-ol

Cat. No.: B3089197
CAS No.: 1190318-01-4
M. Wt: 179.13 g/mol
InChI Key: NGWVNUXLIKFJBM-UHFFFAOYSA-N
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Description

4-Nitro-1H-pyrrolo[2,3-b]pyridin-5-ol is a high-purity chemical intermediate designed for advanced research and development. This compound features the versatile 7-azaindole core structure, which is a privileged scaffold in medicinal chemistry. The presence of both a nitro group and a hydroxy group on the fused aromatic system makes it a valuable precursor for synthesizing diverse libraries of novel compounds, particularly through functional group transformations and metal-catalyzed cross-coupling reactions . The pyrrolo[2,3-b]pyridine (7-azaindole) structure is of significant research interest due to its demonstrated biological activities. While data specific to the 4-nitro derivative is limited, the core structure and its derivatives have been identified as key components in molecules with potent anticancer properties, acting as inhibitors of fibroblast growth factor receptors (FGFRs) . Furthermore, related analogs have shown promise as inhibitors of serum/glucocorticoid-regulated kinase 1 (SGK-1), indicating potential applications in renal and cardiovascular disease research . The structural motif is also explored in the development of IDO1 (Indoleamine 2,3-dioxygenase 1) inhibitors, which are relevant to immuno-oncology and the treatment of diseases like Alzheimer's and autoimmune disorders . Researchers utilize this nitro-substituted analog primarily as a building block for the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, providing access to diamino derivatives which are crucial for constructing polyheterocyclic systems . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-1H-pyrrolo[2,3-b]pyridin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-5-3-9-7-4(1-2-8-7)6(5)10(12)13/h1-3,11H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWVNUXLIKFJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801286817
Record name 4-Nitro-1H-pyrrolo[2,3-b]pyridin-5-ol
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Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190318-01-4
Record name 4-Nitro-1H-pyrrolo[2,3-b]pyridin-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190318-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-1H-pyrrolo[2,3-b]pyridin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801286817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Nitro 1h Pyrrolo 2,3 B Pyridin 5 Ol and Its Analogs

Strategic Approaches to the 1H-Pyrrolo[2,3-b]pyridine Core Synthesis

The construction of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is the foundational step in the synthesis of its derivatives. Modern synthetic chemistry has evolved from classical named reactions to highly efficient transition-metal-catalyzed processes to build this privileged heterocyclic scaffold. researchgate.net

Cyclization and Annulation Reactions for Ring Formation

The formation of the bicyclic 7-azaindole (B17877) system can be achieved by constructing the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) precursor or by forming the pyridine ring from a pyrrole starting material.

Classical Indole (B1671886) Syntheses: Modified versions of classical indole syntheses have been successfully adapted for the 7-azaindole core. These include the Madelung and Fischer indole syntheses, which utilize appropriately substituted aminopyridine precursors to construct the fused pyrrole ring. rsc.org

Transition-Metal-Catalyzed Cyclizations: Palladium- and copper-catalyzed reactions are central to modern 7-azaindole synthesis. The Sonogashira cross-coupling reaction, for instance, is widely used to couple a terminal alkyne with an amino-halopyridine. The resulting alkynyl aminopyridine intermediate then undergoes an intramolecular cyclization, often mediated by a base or a copper catalyst, to form the pyrrole ring. nih.gov This strategy offers high functional group tolerance.

C-H Activation and Annulation: More recent strategies involve the direct C-H activation of aminopyridines, followed by annulation with alkynes or other coupling partners. Rhodium(III) catalysis has been employed for the synthesis of 7-azaindoles from N-substituted aminopyridines and alkynes, proceeding through a proposed C-H bond cleavage facilitated by the coordination of a silver co-catalyst to the pyridine nitrogen. nih.gov Palladium-catalyzed annulation of ortho-iodoarylamines with reagents like allyl acetate (B1210297) also provides a route to the core structure. nih.gov

Cyclo-condensation Reactions: The reaction of 2-amino-1H-pyrrole-3-carbonitrile derivatives with active methylene (B1212753) compounds in the presence of an acid catalyst can lead to the formation of substituted 1H-pyrrolo[2,3-b]pyridines through a cyclo-condensation mechanism. ajol.info

Synthetic StrategyKey Reaction TypeTypical PrecursorsCatalyst/Reagent Example
Modified Fischer SynthesisCondensation/CyclizationPyridylhydrazines, KetonesAcid catalyst (e.g., H₂SO₄)
Sonogashira Coupling/CyclizationCross-Coupling/AnnulationAmino-halopyridines, Terminal alkynesPdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)
Heck AnnulationCross-Coupling/Cyclizationortho-Iodoarylamines, AlkenesPd(OAc)₂
Rhodium-Catalyzed C-H ActivationC-H Activation/AnnulationN-Substituted aminopyridines, Alkynes[RhCp*Cl₂]₂, AgSbF₆

Precursor Chemistry and Starting Material Selection

Halogenated Pyridines: 2-Amino-3-halopyridines or 2,3-dihalopyridines are versatile starting materials. The halogen atoms serve as handles for transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki couplings, to introduce the necessary carbon fragments for the subsequent pyrrole ring closure. nih.govnih.gov For example, 2-amino-3-iodo-5-nitropyridine has been used as a precursor for the synthesis of 5-nitro-7-azaindole. nih.gov

Aminopyridines: Substituted aminopyridines are central to many synthetic strategies. The amino group can act as a directing group for C-H activation or as the key nitrogen atom for the formation of the pyrrole ring. nih.gov The specific substitution pattern on the pyridine ring of the precursor determines the final substitution on the 7-azaindole product.

Pyrrole Derivatives: Less commonly, a suitably functionalized pyrrole can be used as the starting point for the annulation of the pyridine ring. This approach is often more complex due to the reactivity of the pyrrole ring.

Regioselective Functionalization and Derivatization Strategies of the 1H-Pyrrolo[2,3-b]pyridin-5-ol Skeleton

Functionalizing the pre-formed 1H-pyrrolo[2,3-b]pyridine skeleton to achieve the 4-nitro-5-hydroxy substitution pattern is a formidable task due to the inherent reactivity of the bicyclic system. Electrophilic attack preferentially occurs at the C3 position of the electron-rich pyrrole ring, while the pyridine ring is generally deactivated towards electrophiles, especially at the C4 and C6 positions. rsc.org Therefore, indirect and multi-step strategies are required.

Introduction of the Nitro Group at Position 4

Direct electrophilic nitration of 1H-pyrrolo[2,3-b]pyridine overwhelmingly yields the 3-nitro derivative. rsc.org To install a nitro group at the C4 position, alternative strategies that override the natural reactivity of the scaffold must be employed.

N-Oxide Chemistry: A powerful strategy for activating the C4 position of a pyridine ring towards electrophilic attack is the formation of an N-oxide. The N-oxide group is electron-donating through resonance, increasing the electron density at the C4 position. Nitration of pyridine-N-oxide with a mixture of fuming nitric acid and sulfuric acid yields 4-nitropyridine-N-oxide. oc-praktikum.deresearchgate.net A similar strategy could be applied to 1H-pyrrolo[2,3-b]pyridine-7-oxide. The resulting 4-nitro-1H-pyrrolo[2,3-b]pyridine-7-oxide can then be deoxygenated to afford the target 4-nitro derivative.

From a 4-Amino Precursor (Sandmeyer-type Reaction): An alternative route involves starting with a 4-amino-1H-pyrrolo[2,3-b]pyridine derivative. The amino group can be introduced via nucleophilic aromatic substitution on a 4-halo precursor. nih.gov The amino group can then be converted into a diazonium salt using sodium nitrite (B80452) in an acidic medium. Subsequent treatment of the diazonium salt with a nitrite source in the presence of a copper catalyst (a Sandmeyer-type reaction) could yield the desired 4-nitro compound. wikipedia.orgorganic-chemistry.org The existence of 4-amino-1H-pyrrolo[2,3-b]pyridin-5-ol as a known compound makes this a viable pathway. nih.gov

StrategyKey IntermediateKey ReactionAdvantagesChallenges
N-Oxide Chemistry1H-Pyrrolo[2,3-b]pyridine-7-oxideElectrophilic NitrationDirects nitration to C4Requires N-oxidation and subsequent deoxygenation steps
Sandmeyer-type Reaction4-Amino-1H-pyrrolo[2,3-b]pyridin-5-olDiazotization/Nitrite DisplacementBuilds on known intermediatesDiazonium salts can be unstable; requires synthesis of the 4-amino precursor

Selective Hydroxylation at Position 5

Direct hydroxylation of the 7-azaindole core at C5 is not a standard transformation. The most common and effective method to introduce a hydroxyl group at this position is through the deprotection of a corresponding ether, typically a benzyl (B1604629) ether.

The synthesis of the required precursor, 5-benzyloxy-1H-pyrrolo[2,3-b]pyridine, would involve constructing the 7-azaindole core from a pyridine starting material already bearing the 5-benzyloxy group. This group is stable to many of the conditions used for ring formation. The final step is the hydrogenolysis of the benzyl ether using a palladium on carbon (Pd/C) catalyst and a hydrogen source, which cleanly cleaves the O-benzyl bond to reveal the 5-hydroxy group. chemicalbook.com This method is high-yielding and avoids harsh conditions that could degrade the sensitive heterocyclic core. chemicalbook.comhsppharma.com

Electrophilic and Nucleophilic Substitutions on the Pyrrole and Pyridine Rings

The regioselectivity of substitution reactions on the 1H-pyrrolo[2,3-b]pyridine skeleton is governed by the distinct electronic nature of the two fused rings.

Electrophilic Aromatic Substitution (SEAr): The pyrrole ring is significantly more electron-rich than the pyridine ring and is thus highly activated towards electrophiles. Electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts-type reactions occur almost exclusively at the C3 position. rsc.org If the C3 position is blocked, substitution may occur at C2, but this is less common. rsc.org

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient and susceptible to nucleophilic attack, particularly when a good leaving group (e.g., a halogen) is present at the C2, C4, or C6 positions. stackexchange.com The C4 position is activated towards nucleophilic substitution. Therefore, a 4-halo-1H-pyrrolo[2,3-b]pyridine is an excellent precursor for introducing a wide range of nitrogen, oxygen, and carbon nucleophiles. nih.govsci-hub.se Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, are frequently used to form C-N bonds at the C4 position. nih.govresearchgate.net

Reaction TypeFavored RingFavored Position(s)Activating/Directing Factors
Electrophilic SubstitutionPyrroleC3 >> C2High electron density of the pyrrole ring
Nucleophilic SubstitutionPyridineC4, C2, C6Electron-withdrawing effect of pyridine nitrogen; presence of a leaving group

Comparative Analysis of Synthetic Pathways and Methodological Advancements

The construction of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core has evolved from classical cyclization reactions to modern transition-metal-catalyzed cross-coupling strategies. The choice of pathway often depends on the desired substitution pattern and the availability of starting materials.

Classical Indole Syntheses Adapted for 7-Azaindoles:

Traditional methods for indole synthesis have been adapted for their nitrogen-containing analogs, though often with limitations due to the electron-deficient nature of the pyridine ring. nsf.gov

Fischer Synthesis : This method involves the acid-catalyzed cyclization of a 2-pyridylhydrazone. researchgate.netwikipedia.org While widely used for indoles, its application to 7-azaindoles can be challenging, requiring specific catalysts like polyphosphoric acid to drive the reaction. researchgate.netbyjus.com

Madelung Synthesis : This pathway utilizes the intramolecular cyclization of N-acyl-o-toluidines under strong base and high-temperature conditions. wikipedia.org The modified Madelung route has been applied to the synthesis of substituted 7-azaindoles from 2-aminopyridine (B139424) derivatives. researchgate.net

Bartoli Synthesis : A highly effective method for generating 7-substituted indoles, the Bartoli synthesis reacts ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.orgjk-sci.comonlineorganicchemistrytutor.com This approach is particularly valuable as it can be extended to heteroaromatic nitro compounds, providing a direct route to the 7-azaindole skeleton. wikipedia.orgnih.gov

Modern Palladium-Catalyzed Methodologies:

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex heterocycles, including 7-azaindoles. These methods generally offer milder reaction conditions, broader functional group tolerance, and higher yields compared to classical approaches. atlanchimpharma.com

Sonogashira Coupling-Based Cyclization : A common strategy involves the Sonogashira coupling of a terminal alkyne with an appropriately substituted aminopyridine (e.g., 2-amino-3-iodopyridine), followed by an intramolecular cyclization to form the pyrrole ring. organic-chemistry.orgnih.gov This two-step procedure is robust and allows for the introduction of various substituents at the 2-position of the 7-azaindole core. organic-chemistry.org

Suzuki-Miyaura Coupling : This reaction is employed to introduce aryl or vinyl groups onto the azaindole nucleus. For instance, 6-chloro-7-azaindoles can be coupled with boronic acids to yield 6-arylated derivatives. organic-chemistry.org A chemoselective Suzuki-Miyaura coupling at the C2 position of a 2-iodo-4-chloropyrrolopyridine intermediate is a key step in building complex analogs. acs.org

Hegedus-Mori-Heck Reaction : This intramolecular Heck reaction facilitates the cyclization of enamines formed from aminopyridines and ketones, providing a one-pot procedure to access various isomeric azaindoles. researchgate.net

Methodological Advancements and Synthesis of Key Derivatives:

Recent advancements have focused on improving regioselectivity and developing routes to specifically functionalized analogs. For the synthesis of the titular compound's family, introducing a nitro group at the C4 position is a key challenge. Direct nitration of 7-azaindole typically occurs at the C3 position. However, a significant methodological advancement involves the use of an N-oxide strategy. Nitration of 7-azaindole N-oxide with nitric acid in trifluoroacetic acid directs the nitro group to the 4-position, yielding the 4-nitro derivative. researchgate.net This demonstrates a sophisticated approach to overcoming inherent reactivity patterns.

Furthermore, directed metalation strategies allow for the regioselective functionalization of the 7-azaindole core. By employing a carbamoyl (B1232498) directing group, it is possible to selectively introduce substituents at the C6 and C2 positions, showcasing advanced control over substitution patterns. worktribe.comscispace.comnih.gov

Synthetic PathwayKey Reaction TypeStarting Materials ExampleAdvantagesDisadvantagesReference
Fischer SynthesisAcid-catalyzed Cyclization2-PyridylhydrazoneWell-established for indole systems.Harsh conditions; low yields for electron-deficient systems. researchgate.net
Bartoli SynthesisGrignard Reaction & Sigmatropic Rearrangementortho-Substituted nitropyridine, Vinyl Grignard reagentFlexible route to 7-substituted azaindoles.Requires 3 equivalents of Grignard reagent; sensitive reaction. wikipedia.orgnih.gov
Sonogashira Coupling/CyclizationPalladium-catalyzed Cross-coupling2-Amino-3-iodopyridine, Terminal alkyneMild conditions; good yields; high functional group tolerance.Two-step process; potential cost of palladium catalyst. organic-chemistry.org
N-Oxide NitrationElectrophilic Aromatic Substitution7-Azaindole N-oxide, HNO₃/TFAProvides regioselective access to 4-nitro derivatives.Requires prior synthesis of the N-oxide. researchgate.net
Hegedus-Mori-HeckPalladium-catalyzed AnnulationAmino-ortho-halopyridine, KetoneOne-pot procedure for various isomers.Can result in low yields for certain substrates. nih.govresearchgate.net

Green Chemistry Principles in the Synthesis of Pyrrolo[2,3-b]pyridine Derivatives

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of 7-azaindole derivatives, several strategies have been employed to align with these principles.

Energy Efficiency:

Microwave-Assisted Synthesis : The use of microwave irradiation has emerged as a powerful tool for improving energy efficiency. nih.govnih.gov It dramatically accelerates reaction times, often reducing them from hours to minutes. For example, a key epoxide-opening-cyclization-dehydration sequence in a flexible 7-azaindole synthesis is significantly faster with microwave heating. organic-chemistry.org This rapid heating can also lead to increased yields and reduced side-product formation. nih.gov An iron-catalyzed cyclization to form the 7-azaindole ring system is also efficiently performed under microwave irradiation. nih.gov

Atom Economy and Waste Reduction:

Use of Safer Solvents and Catalysts:

Alternative Catalysts : While palladium is a highly effective catalyst, it is also a precious and toxic metal. Research into alternatives has shown that iron, a more abundant and less toxic metal, can effectively catalyze the cyclization reactions to form 7-azaindoles. nih.gov Silver-catalyzed intramolecular cyclizations performed "on-water" represent another green alternative, avoiding organic solvents and harsh catalysts. organic-chemistry.org

Green Solvents : The use of environmentally benign solvents is a key aspect of green chemistry. While many traditional syntheses of azaindoles use polar aprotic solvents, efforts are being made to incorporate greener alternatives. Water has been used as a solvent for silver-catalyzed cyclizations of acetylenic amines to afford 7-azaindoles. organic-chemistry.org Ionic liquids are also being explored as green solvents for indole synthesis due to their low vapor pressure and high thermal stability. google.com

Green Chemistry PrincipleApplication in Pyrrolo[2,3-b]pyridine SynthesisSpecific ExampleAdvantageReference
Energy EfficiencyMicrowave-Assisted Organic Synthesis (MAOS)Iron-catalyzed cyclization of o-haloaromatic amines with terminal alkynes.Reduced reaction times, increased yields, minimized side products. nih.gov
Atom Economy / Waste ReductionOne-Pot ProceduresDirect conversion of aminopyrrole precursors to pyrrolo[2,3-b]pyridine-3,5-dicarbonitriles without isolating intermediates.Avoids intermediate purification, reduces solvent waste, improves overall efficiency. tandfonline.comtandfonline.com
Use of Safer CatalystsReplacement of Precious MetalsUse of iron(III) acetylacetonate (B107027) as a catalyst instead of palladium complexes.Iron is more abundant, less expensive, and less toxic than palladium. nih.gov
Use of Safer SolventsAqueous Reaction MediaSilver-catalyzed intramolecular cyclization of acetylenic free amines in water.Eliminates the need for volatile and often toxic organic solvents. organic-chemistry.org

Theoretical and Computational Investigations of 4 Nitro 1h Pyrrolo 2,3 B Pyridin 5 Ol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. For 4-nitro-1H-pyrrolo[2,3-b]pyridin-5-ol, such calculations would provide valuable insights into its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) Studies on Reactivity and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A DFT study on this compound would typically involve geometry optimization to find the most stable arrangement of its atoms. This would yield key information such as bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations could be used to determine thermodynamic properties like the enthalpy of formation and Gibbs free energy, which are crucial for assessing the molecule's stability. Reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, could also be calculated to predict how the molecule might behave in chemical reactions. However, specific published DFT data for this compound is not currently available.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability.

An FMO analysis of this compound would reveal the distribution of these orbitals and provide insights into the molecule's electronic transitions and reactivity. For instance, the locations of the HOMO and LUMO densities would indicate the likely sites for electrophilic and nucleophilic attack, respectively. Without specific research, a data table of HOMO-LUMO energies cannot be provided.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attacks. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the nitro and hydroxyl groups, as well as the nitrogen atom of the pyridine (B92270) ring. Positive potential would be expected around the hydrogen atoms. No published MEP map for this specific compound could be located.

Conformation Analysis and Tautomerism Studies

Conformational analysis of this compound would involve studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. This is particularly relevant for understanding how the molecule might interact with biological targets.

Tautomerism is another important consideration for this molecule. The presence of the hydroxyl group on the pyridine ring and the proton on the pyrrole (B145914) nitrogen allows for the existence of different tautomeric forms. For example, keto-enol tautomerism could occur. Computational studies would be necessary to determine the relative stabilities of these different tautomers in various environments (e.g., in the gas phase or in different solvents). Such studies for this compound have not been found in the reviewed literature.

In Silico Prediction of Molecular Interactions and Binding Affinities

In silico methods, such as molecular docking, are used to predict how a molecule might bind to a biological target, such as a protein receptor. These studies can predict the preferred binding pose and estimate the binding affinity, often expressed as a binding energy or an inhibition constant (Ki).

For this compound, molecular docking studies could be performed against various protein targets to explore its potential pharmacological activity. These simulations would provide insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the molecule in the binding site. The results of such studies are typically presented in data tables summarizing binding energies and interacting residues. However, no specific in silico studies predicting the molecular interactions and binding affinities of this compound have been published.

Structure Activity Relationship Sar and Structure Target Relationship Str of 4 Nitro 1h Pyrrolo 2,3 B Pyridin 5 Ol Derivatives

Elucidating the Influence of Substituent Variations on Biological Activity

For the general class of 1H-pyrrolo[2,3-b]pyridine derivatives, the nature and position of substituents are critical in determining their biological effects. researchgate.net

Impact of the Nitro Group at Position 4

There is limited specific information in the reviewed literature concerning the direct impact of a nitro group at the 4-position of the 1H-pyrrolo[2,3-b]pyridine core. In medicinal chemistry, a nitro group is a strong electron-withdrawing group and can influence the electronic properties of the aromatic system, potentially affecting binding affinities with biological targets. Its presence can also open avenues for further chemical modifications.

Role of the Hydroxyl Group at Position 5

A hydroxyl group at the 5-position can act as both a hydrogen bond donor and acceptor, which can be crucial for interactions with protein targets. Its presence can also impact the solubility and metabolic profile of the compound. Research on broader 7-azaindole (B17877) derivatives suggests that the 5-position is a key site for modification to influence biological activity. nih.gov

Effects of Modifications on the Pyrrole (B145914) and Pyridine (B92270) Nitrogen Atoms

The nitrogen atoms in both the pyrrole and pyridine rings are fundamental to the biological activity of many 1H-pyrrolo[2,3-b]pyridine derivatives, particularly in the context of kinase inhibition. The pyridine nitrogen often acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor, allowing for critical interactions within the ATP-binding site of kinases. Modifications at these positions can significantly alter or abolish biological activity.

Exploration of Substituents at Peripheral Positions and their Bioactivity Correlation

The exploration of substituents at various positions of the 1H-pyrrolo[2,3-b]pyridine scaffold is a common strategy in drug discovery. For instance, the introduction of aryl, carboxamide, or other heterocyclic rings at different positions has been shown to be a successful approach in developing potent anticancer agents. nih.gov The bioactivity is highly dependent on the specific target and the nature of the introduced substituent.

Rational Design Principles for Modulating Target Selectivity and Potency

The rational design of 1H-pyrrolo[2,3-b]pyridine derivatives often involves leveraging the known binding modes of this scaffold with various protein targets. For kinase inhibitors, computational methods such as molecular docking are employed to predict how different substituents might interact with the active site, guiding the synthesis of more potent and selective compounds. The 1H-pyrrolo[2,3-b]pyridine core itself is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models have been developed for various series of 1H-pyrrolo[2,3-b]pyridine derivatives. These models mathematically correlate the structural features of the compounds with their biological activities. Such models are valuable tools for predicting the activity of novel, unsynthesized derivatives and for providing insights into the key structural requirements for a desired biological effect. However, no specific QSAR models for 4-nitro-1H-pyrrolo[2,3-b]pyridin-5-ol derivatives were found in the reviewed literature.

Mechanistic and Pharmacological Characterization of 4 Nitro 1h Pyrrolo 2,3 B Pyridin 5 Ol Analogs

Investigation of Molecular Mechanisms of Action

The biological effects of 1H-pyrrolo[2,3-b]pyridine derivatives are rooted in their ability to interact with and modulate the function of key cellular proteins involved in cancer progression.

Interaction with Specific Enzymes and Receptors (e.g., FGFRs, VEGFR-2, BCL-2)

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of several protein kinases that are crucial for tumor growth and survival. Notably, they have shown significant activity against Fibroblast Growth Factor Receptors (FGFRs). Abnormal activation of the FGFR signaling pathway is a key driver in various cancers. Certain 1H-pyrrolo[2,3-b]pyridine analogs have demonstrated potent, pan-FGFR inhibitory activity, with IC50 values in the nanomolar range against FGFR1, 2, and 3. rsc.org For instance, one such derivative, compound 4h , exhibited IC50 values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. rsc.org

While direct inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) by 4-nitro-1H-pyrrolo[2,3-b]pyridin-5-ol is not explicitly documented, the anti-angiogenic properties observed in some 7-azaindole (B17877) derivatives suggest a potential for interaction with pathways that regulate blood vessel formation, which often involve VEGFR-2. nih.gov

Furthermore, the apoptotic effects induced by some pyrrolo[2,3-d]pyrimidine derivatives, a closely related class of compounds, have been linked to the modulation of the B-cell lymphoma 2 (BCL-2) family of proteins. mdpi.com These compounds have been shown to down-regulate the anti-apoptotic protein BCL-2, thereby promoting programmed cell death in cancer cells. mdpi.com

Modulation of Intracellular Signaling Pathways

The inhibition of kinases like FGFR by 1H-pyrrolo[2,3-b]pyridine analogs directly impacts downstream intracellular signaling cascades. The FGF/FGFR signaling axis, when activated, triggers pathways such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are central to cell proliferation, survival, and differentiation. By blocking FGFR, these compounds can effectively halt these pro-cancerous signals. For example, selective and covalent inhibitors based on the 7-azaindole scaffold have been shown to significantly inhibit the FGF19/FGFR4 signaling pathway in hepatocellular carcinoma cells. acs.org

In Vitro Biological Efficacy Assessments

The therapeutic potential of 1H-pyrrolo[2,3-b]pyridine analogs has been substantiated through various in vitro assays that quantify their biological effects at the enzymatic and cellular levels.

Enzyme Inhibition Kinetics and IC50 Profiling

Enzyme inhibition assays are fundamental to characterizing the potency of these compounds. As mentioned, derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated impressive IC50 values against FGFR kinases. The table below summarizes the inhibitory activity of a representative compound from this class.

CompoundTarget KinaseIC50 (nM)
4h FGFR17
FGFR29
FGFR325
FGFR4712
Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors. rsc.org

In addition to FGFR, other kinases are also targeted by this class of compounds. For instance, certain derivatives have been identified as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of the cell cycle. koreascience.kr Another study highlighted a derivative with an IC50 value of 0.080 µM against the V600E mutant of the B-RAF kinase, a common mutation in melanoma. nih.gov

Cell-Based Functional Assays

The enzymatic inhibitory activity of these compounds translates into tangible effects on cancer cells, which can be measured using cell-based assays.

Cell Proliferation and Viability Assays

Assays measuring cell proliferation and viability are crucial for determining the cytotoxic potential of these compounds. Studies on various 1H-pyrrolo[2,3-b]pyridine derivatives have consistently shown their ability to inhibit the growth of a wide range of human cancer cell lines. nih.govresearchgate.net For example, compound 4h was found to inhibit the proliferation of 4T1 breast cancer cells. rsc.org Similarly, other analogs have demonstrated potent anti-proliferative activity against lung cancer (A549), cervical cancer (HeLa), and breast cancer (MDA-MB-231) cell lines. researchgate.net The anti-proliferative effects are often dose-dependent, with some compounds exhibiting IC50 values in the low micromolar or even nanomolar range. Furthermore, these compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells, contributing to their anti-cancer effects. rsc.org

Apoptosis Induction and Cell Cycle Analysis

Studies on analogs of this compound, particularly derivatives of the 1H-pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine scaffolds, have revealed significant effects on programmed cell death and cell cycle progression in cancer cells.

One notable 1H-pyrrolo[2,3-b]pyridine derivative, referred to as compound 4h, has been shown to induce apoptosis in 4T1 breast cancer cells. nih.gov Mechanistic investigations suggest that this compound triggers the mitochondrial apoptosis pathway. nih.gov This is evidenced by a loss of the mitochondrial membrane potential (Δψm) and an increase in reactive oxygen species (ROS) levels in 4T1 cells following treatment with compound 4h. nih.gov

Furthermore, certain pyrrolo[2,3-d]pyrimidine derivatives have demonstrated the ability to induce apoptosis and cause cell cycle arrest. For instance, compounds 14a and 14b were found to arrest the cell cycle at the G1/S phase in MCF7 cells. nih.gov Another derivative, compound 5k, was observed to induce apoptosis in HepG2 cells, with a notable increase in the expression of pro-apoptotic proteins such as caspase-3 and Bax, alongside a downregulation of the anti-apoptotic protein Bcl-2. mdpi.com The evasion of apoptosis is a hallmark of cancer, and the ability of these analogs to trigger this process highlights their therapeutic potential. nih.gov

The table below summarizes the observed effects of a specific pyrrolo[2,3-d]pyrimidine analog on key apoptotic proteins.

CompoundCell LineEffect on Pro-apoptotic ProteinsEffect on Anti-apoptotic Proteins
5k HepG2Increase in Caspase-3 and BaxDecrease in Bcl-2

Data sourced from a study on halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides'. mdpi.com

Cell Migration and Invasion Studies

The capacity for cell migration and invasion is fundamental to cancer metastasis. nih.gov Analogs of this compound have been investigated for their ability to interfere with these processes.

A specific 1H-pyrrolo[2,3-b]pyridine derivative, compound 4h, has demonstrated significant inhibitory effects on the migration and invasion of 4T1 breast cancer cells in vitro. nih.gov Transwell chamber assays revealed a concentration-dependent reduction in both cell migration and invasion upon treatment with this compound. nih.gov

The mechanism underlying this anti-migratory and anti-invasive activity appears to be linked to the regulation of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs). Treatment of 4T1 cells with compound 4h led to a dose-dependent decrease in the expression of MMP9, an enzyme crucial for degrading the extracellular matrix, and a concurrent increase in the expression of TIMP2, an inhibitor of MMPs. nih.gov

The following table presents the dose-dependent inhibitory effect of compound 4h on the migration of 4T1 cells.

Concentration of Compound 4h (μM)Inhibition of 4T1 Cell Migration (%)
3.336.1%
1077.3%
3093.8%

Data from a transwell chamber assay conducted over 24 hours. nih.gov

Target Engagement and Selectivity Profiling

The biological effects of this compound analogs are rooted in their engagement with specific molecular targets, primarily protein kinases, which are pivotal in cellular signaling pathways.

Several derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent kinase inhibitors. For example, compound 4h is a powerful inhibitor of Fibroblast Growth Factor Receptors (FGFRs), with high affinity for FGFR1, FGFR2, and FGFR3. nih.gov The abnormal activation of FGFR signaling is a known driver in various cancers. nih.gov Other 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as inhibitors of Cell division cycle 7 (Cdc7) kinase, an emerging target in oncology. nih.gov Additionally, this scaffold has been utilized to create inhibitors of Focal Adhesion Kinase (FAK), another key player in cancer progression. nih.gov

The pyrrolo[2,3-d]pyrimidine core, a close structural relative, has also been a fruitful scaffold for developing kinase inhibitors. Derivatives have been synthesized as selective inhibitors of Protein Kinase B (Akt) and Colony-Stimulating Factor 1 Receptor (CSF1R). nih.govmdpi.com

The selectivity of these compounds is a critical aspect of their development. For instance, a pyridine-based pyrrolo[2,3-d]pyrimidine analog, compound 14c, demonstrated high selectivity for CSF1R when screened against a panel of 50 kinases, with minimal inhibition of closely related kinases like FLT3, KIT, and PDGFRβ. mdpi.com

The table below details the inhibitory activity of a representative 1H-pyrrolo[2,3-b]pyridine analog against various FGFR isoforms.

CompoundTarget KinaseIC50 (nM)
4h FGFR17
FGFR29
FGFR325
FGFR4712

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. nih.gov

Identification of Downstream Biological Processes and Phenotypic Effects

The engagement of specific molecular targets by analogs of this compound initiates a cascade of downstream signaling events, culminating in observable phenotypic changes in cells.

Inhibition of the FGF–FGFR axis by compounds such as the 1H-pyrrolo[2,3-b]pyridine derivative 4h can disrupt multiple downstream signaling pathways that are crucial for cell proliferation, migration, and survival, including the RAS–MEK–ERK and PI3K–Akt pathways. nih.gov The ultimate phenotypic effects of this inhibition include the suppression of cancer cell proliferation and the induction of apoptosis. nih.gov

Similarly, the inhibition of Protein Kinase B (Akt) by pyrrolo[2,3-d]pyrimidine analogs interferes with the PI3K–Akt–mTOR pathway. nih.gov This pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many human cancers. nih.gov By blocking this pathway, these compounds can exert anti-proliferative and pro-apoptotic effects. nih.gov

The phenotypic consequences of target engagement by these analogs are consistent with their potential as anti-cancer agents. The observed effects, such as inhibition of proliferation, induction of apoptosis, and reduction of cell migration and invasion, are all desirable outcomes in the context of oncology. nih.gov The development of these pyrrolopyridine-based compounds provides a promising avenue for novel cancer therapies. nih.govacs.org

Medicinal Chemistry Applications and Lead Compound Optimization

4-nitro-1H-pyrrolo[2,3-b]pyridin-5-ol as a Privileged Scaffold in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine core is considered a privileged scaffold in drug discovery. This designation is due to its ability to bind to multiple, distinct biological targets with high affinity. The structure is a bioisostere of adenine, a key component of ATP, which allows derivatives to act as competitive inhibitors for a wide range of ATP-dependent enzymes, most notably protein kinases. nih.gov The pyrrole (B145914) moiety fused to a pyridine (B92270) ring creates a unique electronic and steric profile that facilitates interactions within the ATP-binding pockets of these enzymes. cancertreatmentjournal.com Researchers have successfully utilized this scaffold to develop inhibitors for various targets, including human immunodeficiency virus (HIV) reverse transcriptase and a multitude of protein kinases, demonstrating its versatility and importance in medicinal chemistry. mdpi.com

Rational Drug Design Strategies based on the 1H-Pyrrolo[2,3-b]pyridin-5-ol Core

Rational drug design involving the 1H-pyrrolo[2,3-b]pyridin-5-ol core often employs a structure-based approach. The 1H-pyrrolo[2,3-b]pyridine motif is frequently used as a "hinge binder," forming critical hydrogen bonds with the backbone of the target protein's ATP-binding site. nih.gov Design strategies focus on introducing various substituents at different positions of the scaffold to achieve desired potency and selectivity.

For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, modifications at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring were explored. Introducing a group capable of forming a hydrogen bond with the glycine (B1666218) residue G485 in the receptor was a key strategy to enhance activity. nih.gov Similarly, altering substituents in other regions of the molecule allows for exploration of hydrophobic pockets within the target enzyme, further improving binding affinity and optimizing the structure-activity relationship (SAR). nih.govnih.gov

Development of Therapeutic Candidates for Specific Disease Areas

Anti-Cancer Agents (e.g., Kinase Inhibitors)

The 1H-pyrrolo[2,3-b]pyridine scaffold has been extensively utilized in the development of anti-cancer agents, particularly kinase inhibitors, due to the crucial role of kinases in cancer cell signaling. nih.gov

Fibroblast Growth Factor Receptor (FGFR) Inhibitors : Abnormal FGFR signaling is implicated in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed and synthesized as potent inhibitors of FGFR1, 2, and 3. Compound 4h from this series demonstrated significant inhibitory activity against FGFR1-3 and showed promise by inhibiting breast cancer cell proliferation, migration, and invasion in vitro. nih.govrsc.org

c-Met Inhibitors : The c-Met proto-oncogene is another important target in cancer therapy. Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as c-Met kinase inhibitors. One such compound displayed strong c-Met kinase inhibition with an IC50 of 22.8 nM and also inhibited cell growth in cancer cell lines. nih.gov

Traf2- and Nck-interacting kinase (TNIK) Inhibitors : An in-house screening identified the 1H-pyrrolo[2,3-b]pyridine scaffold as a potent inhibitor of TNIK, a kinase involved in cancer progression. Subsequent design and synthesis led to compounds with IC50 values lower than 1 nM, representing a new potential application for this class of inhibitors. nih.gov

Cyclin-Dependent Kinase (CDK) Inhibitors : As analogues of the marine alkaloid nortopsentin, certain 1H-pyrrolo[2,3-b]pyridine derivatives were identified as inhibitors of cyclin-dependent kinase 1 (CDK1). These compounds effectively reduced the proliferation of diffuse malignant peritoneal mesothelioma (DMPM) cells and induced apoptosis. nih.gov

Exploration in Other Therapeutic Domains

Beyond cancer, the versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold has led to its exploration in other therapeutic areas. Notably, derivatives have been investigated as potential treatments for viral infections. A library screening identified several compounds with a 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine) core as novel antiretroviral agents effective against HIV-1 in primary human peripheral blood mononuclear cells. mdpi.com The scaffold is also a core component of Janus kinase (JAK) inhibitors, which are being investigated for the treatment of autoimmune diseases and organ transplant rejection. daneshyari.com

Strategies for Enhancing Bioavailability and Pharmacological Properties

A key challenge in drug development is optimizing the pharmacokinetic properties of lead compounds. For derivatives of the 1H-pyrrolo[2,3-b]pyridin-5-ol core, strategies focus on improving characteristics such as solubility, metabolic stability, and cell permeability. One measure of a compound's efficiency is its ligand efficiency (LE), which relates binding affinity to the size of the molecule. In the development of FGFR inhibitors, optimization of the 1H-pyrrolo[2,3-b]pyridine scaffold led to compound 4h , which had a significantly improved ligand efficiency (LE = 0.44) compared to the initial lead compound (LE = 0.13). nih.gov This indicates a more efficient binding interaction per atom, which is a desirable characteristic for a drug candidate. Further modifications, such as the introduction of specific functional groups, can be used to modulate lipophilicity and polarity, thereby influencing absorption, distribution, metabolism, and excretion (ADME) profiles.

Preclinical Evaluation of Promising Lead Structures and Analog Series

Promising compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold undergo rigorous preclinical evaluation to assess their therapeutic potential. This involves both in vitro and in vivo studies.

In vitro assays are used to determine the potency and selectivity of the compounds against their target enzymes and to evaluate their effects on cancer cells. For example, a series of c-Met inhibitors were evaluated for their enzymatic inhibition (IC50) and their ability to suppress the growth of cancer cell lines like MKN-45 and EBC-1. nih.gov Similarly, FGFR inhibitor 4h was shown to inhibit 4T1 breast cancer cell proliferation and induce apoptosis in a dose-dependent manner. rsc.org

Table 1: In Vitro Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound Target Kinase IC50 (nM) Cell Line Effect
4h FGFR1 7 4T1 (Breast Cancer) Inhibition of proliferation, migration, and invasion nih.govrsc.org
4h FGFR2 9 4T1 (Breast Cancer) Inhibition of proliferation, migration, and invasion nih.govrsc.org
4h FGFR3 25 4T1 (Breast Cancer) Inhibition of proliferation, migration, and invasion nih.govrsc.org
Compound 9 c-Met 22.8 MKN-45, EBC-1 Strong cell growth inhibition nih.gov

| Compound 1f, 3f, 1l | CDK1 | Not specified | DMPM (Mesothelioma) | Reduced cell proliferation, induced apoptosis nih.gov |

In vivo studies in animal models are crucial for evaluating the efficacy and tolerability of lead compounds. Nortopsentin analogues based on the 1H-pyrrolo[2,3-b]pyridine core were administered to mice with DMPM xenografts. nih.gov This treatment resulted in a significant inhibition of tumor volume, ranging from 58% to 75%, at well-tolerated doses. nih.gov Notably, two complete responses were observed in each treatment group, highlighting the potent anti-tumor activity of these compounds in a preclinical setting. nih.gov

Analytical and Spectroscopic Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

The structural elucidation of a novel compound like 4-nitro-1H-pyrrolo[2,3-b]pyridin-5-ol would fundamentally rely on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and the chemical environment of different functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be the primary tools for determining the carbon-hydrogen framework. For a related compound, 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine, ¹H NMR data has been reported, showcasing distinct signals for the protons on both the pyrrolo[2,3-b]pyridine core and the substituent pyridine (B92270) ring. In the case of this compound, one would expect to observe characteristic shifts for the aromatic protons on the pyrrole (B145914) and pyridine rings, influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable in definitively assigning the proton and carbon signals and confirming the substitution pattern.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula. Fragmentation patterns observed in the mass spectrum, often obtained through techniques like electron ionization (EI) or electrospray ionization (ESI), would provide valuable clues about the structural components of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups. For this compound, characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, the N-H stretch of the pyrrole ring, and the asymmetric and symmetric stretches of the nitro group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy would provide information about the electronic transitions within the molecule. The chromophoric system of the pyrrolo[2,3-b]pyridine core, extended by the nitro and hydroxyl groups, would be expected to exhibit characteristic absorption maxima in the UV-Vis spectrum.

Interactive Data Table: Expected Spectroscopic Data for this compound (Hypothetical)

TechniqueExpected Observations
¹H NMR Signals for aromatic protons on the pyrrole and pyridine rings, a signal for the N-H proton of the pyrrole, and a signal for the O-H proton of the hydroxyl group. Chemical shifts would be influenced by the nitro and hydroxyl substituents.
¹³C NMR Resonances for all carbon atoms in the molecule, with downfield shifts for carbons attached to or near the electronegative nitro and oxygen atoms.
Mass Spec. A molecular ion peak corresponding to the exact mass of C₇H₅N₃O₃. Characteristic fragmentation patterns.
IR Spec. Absorption bands for O-H stretching, N-H stretching, and asymmetric/symmetric NO₂ stretching.
UV-Vis Absorption maxima corresponding to the electronic transitions within the conjugated system.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification of the target compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of a synthesized compound. For related pyrrolo[2,3-b]pyridine derivatives, reverse-phase HPLC methods have been successfully employed. A typical method for this compound would likely involve a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol, run under gradient or isocratic conditions. The purity would be assessed by the area percentage of the main peak in the chromatogram detected by a UV detector.

Thin-Layer Chromatography (TLC): TLC would be used for rapid monitoring of reaction progress and for preliminary purity checks. A suitable solvent system would be developed to achieve good separation of the product from starting materials and byproducts.

Column Chromatography: For the preparative isolation of the compound, column chromatography using silica (B1680970) gel or another suitable stationary phase would be employed. The solvent system would be optimized based on TLC analysis to ensure effective separation.

Crystallographic Studies of this compound and its Co-Crystals

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule.

Co-crystal Engineering: The study of co-crystals of this compound could also be a subject of crystallographic studies. Co-crystals are multi-component crystals held together by non-covalent interactions. By co-crystallizing the target molecule with other compounds (co-formers), it is possible to modify its physicochemical properties. Crystallographic analysis of such co-crystals would elucidate the specific intermolecular interactions responsible for their formation.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å, β = XX.X°
Molecules per Unit Cell (Z) 4
Key Interactions Hydrogen bonding (O-H···N, N-H···O), π-π stacking

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Compound Design and Screening

The development of novel therapeutics is increasingly driven by computational power. Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by accelerating the design, optimization, and screening of new chemical entities. rsc.orgnih.gov For derivatives of 4-nitro-1H-pyrrolo[2,3-b]pyridin-5-ol, which likely target protein kinases, AI and ML can play a pivotal role. acs.orgbenthamscience.com

Future efforts could involve using generative AI models to design novel this compound derivatives with optimized properties, such as enhanced potency, improved selectivity, and favorable pharmacokinetic profiles. rsc.orgnih.gov

Table 1: Applications of AI/ML in the Development of this compound Derivatives

Application AreaDescriptionPotential Impact
Target Identification Predicting novel protein kinase targets or other biological targets for the compound scaffold. rsc.orgExpands therapeutic indications beyond current applications for the 7-azaindole (B17877) class.
Virtual Screening Rapidly screening large virtual libraries of derivatives against specific targets to identify promising hits. nih.govbenthamscience.comReduces the time and cost associated with initial hit discovery.
QSAR Modeling Developing Quantitative Structure-Activity Relationship models to predict the potency of new derivatives. nih.govGuides medicinal chemistry efforts for lead optimization.
ADMET Prediction Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of designed molecules.Improves the success rate in later stages of drug development by weeding out compounds with poor drug-like properties early on.
Resistance Prediction Modeling how mutations in the target kinase might affect compound binding to proactively design inhibitors that can overcome resistance. rsc.orgLeads to the development of more durable and long-lasting therapies.

Exploration of Novel Biological Targets and Therapeutic Indications

The 7-azaindole scaffold is a versatile pharmacophore known to inhibit a range of protein kinases involved in cancer and other diseases. researchgate.netjuniperpublishers.com Derivatives have been developed as inhibitors for targets such as FGFR, PI3K, c-Met, CSF1R, and B-Raf. nih.govnih.govnih.govresearchgate.net A key future direction for this compound will be to explore its inhibitory activity against a wider array of biological targets.

Beyond kinases, the unique electronic and structural features of this compound might allow it to bind to other enzyme families or protein classes previously not associated with the 7-azaindole scaffold. This exploration could unveil entirely new therapeutic avenues for derivatives of this compound.

Table 2: Potential Kinase Targets for 7-Azaindole Derivatives

Kinase TargetAssociated Disease(s)Reference
FGFR4 Hepatocellular Carcinoma nih.govacs.org
PI3K Various Cancers nih.gov
c-Met Various Cancers researchgate.net
CSF1R Tenosynovial Giant Cell Tumors nih.gov
B-Raf Melanoma nih.gov

Development of Advanced Delivery Systems and Formulation Strategies

A significant challenge in drug development is the poor water solubility of many active pharmaceutical ingredients, which can lead to low bioavailability and variable therapeutic outcomes. nih.govnih.gov It is estimated that around 40% of marketed drugs and nearly 90% of compounds in the discovery pipeline are poorly water-soluble. nih.govnih.gov Kinase inhibitors, often being hydrophobic molecules, frequently face this issue.

Future research on this compound and its derivatives must consider advanced formulation strategies to enhance solubility and delivery. Supersaturated drug delivery systems (SDDSs), such as amorphous solid dispersions and lipid-based systems, can maintain drug concentrations in the gastrointestinal tract above the equilibrium solubility, thereby improving absorption. mdpi.com

Other innovative approaches include the use of polymeric micelles, nanonization, inclusion complexation with cyclodextrins, and hydrogels. nih.govnih.govmdpi.com These technologies can improve the solubility of hydrophobic drugs, protect them from degradation, and potentially enable targeted delivery to specific tissues or cells, enhancing efficacy while reducing systemic toxicity. mdpi.com

Table 3: Advanced Drug Delivery Systems for Poorly Soluble Compounds

Delivery SystemMechanism of ActionPotential Advantage for this compound
Amorphous Solid Dispersions The drug is dispersed in an amorphous state within a carrier, preventing crystallization and enhancing dissolution. nih.govIncreased oral bioavailability.
Polymeric Micelles The drug is encapsulated within the hydrophobic core of self-assembling polymer micelles. nih.govImproved solubility and potential for parenteral administration.
Nanonization/Nanocrystals The particle size of the drug is reduced to the nanometer scale, increasing the surface area for dissolution. nih.govFaster dissolution rate and improved absorption.
Lipid-Based Systems (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a fine emulsion in the gut. mdpi.comEnhanced solubility and circumvention of dissolution-rate limited absorption.
Hydrogels The drug is incorporated into a three-dimensional polymer network that can provide sustained release. mdpi.comPotential for localized delivery and extended-release formulations.

Addressing Challenges in Drug Resistance and Compound Stability

A major hurdle for targeted therapies, particularly kinase inhibitors, is the development of drug resistance. nih.gov Resistance can be primary (pre-existing) or acquired, emerging after an initial response to treatment. frontiersin.org The mechanisms are diverse and include mutations in the target kinase that prevent drug binding, amplification of the target gene, or activation of alternative "bypass" signaling pathways that allow cancer cells to survive despite the inhibition of the primary target. nih.govnih.govannexpublishers.com

Future development of this compound derivatives should focus on creating compounds that can overcome these resistance mechanisms. This could involve designing molecules that bind to common mutant forms of the target kinase or that simultaneously inhibit multiple key kinases in a pathway. annexpublishers.comresearchgate.net Computational modeling can be employed to predict how mutations might arise and to design drugs that are less susceptible to them. rsc.org

Beyond drug resistance, ensuring the chemical and metabolic stability of the compound is crucial. The nitro group on the scaffold, while potentially important for activity, might be metabolically labile. Medicinal chemistry efforts will need to balance potency and resistance-breaking capabilities with stability and other drug-like properties.

Table 4: Common Mechanisms of Resistance to Kinase Inhibitors

MechanismDescriptionStrategy to Overcome
Target Gene Mutations Secondary mutations in the kinase domain (e.g., gatekeeper mutations) reduce the drug's binding affinity. nih.govannexpublishers.comDesign next-generation inhibitors that can bind to the mutated kinase.
Target Gene Amplification Increased production of the target kinase "out-competes" the inhibitor. nih.govDevelop more potent inhibitors or strategies to degrade the target protein (e.g., PROTACs).
Activation of Bypass Pathways Cancer cells activate alternative signaling pathways (e.g., PI3K/AKT) to circumvent the blocked pathway. nih.govfrontiersin.orgUse combination therapies that block both the primary target and the bypass pathway.
Drug Efflux Increased activity of drug efflux pumps reduces the intracellular concentration of the inhibitor. annexpublishers.comDesign compounds that are not substrates for efflux pumps or use efflux pump inhibitors.

Potential for Derivatization into PROTACs or Molecular Glues

Emerging therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs) and molecular glues offer a paradigm shift from occupancy-based inhibition to event-driven protein degradation. nih.govfrontiersin.org Instead of merely blocking a protein's function, these approaches eliminate the target protein entirely. cancer.govpharmasalmanac.com

PROTACs are heterobifunctional molecules composed of a ligand that binds the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. nih.gov This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. cancer.gov The this compound scaffold, if it can be developed into a potent binder for a target kinase, could serve as the "warhead" for a PROTAC. nih.govfrontiersin.org This approach can overcome resistance mechanisms related to target overexpression and can degrade proteins that are difficult to inhibit effectively, such as scaffold proteins. nih.gov

Molecular glues are smaller, monovalent molecules that induce or stabilize an interaction between an E3 ligase and a target protein, leading to the target's degradation. nih.govacs.orgwikipedia.org While often discovered serendipitously, rational design strategies are emerging. acs.orgresearchgate.net Future research could explore libraries of this compound derivatives to screen for molecular glue activity, potentially uncovering compounds that can degrade previously "undruggable" proteins. nih.gov

These degradation-based strategies represent a significant frontier in drug discovery, offering the potential for more profound and durable therapeutic effects compared to traditional inhibitors. nih.govcancer.gov

Q & A

Q. What are the standard synthetic routes for preparing 4-nitro-1H-pyrrolo[2,3-b]pyridin-5-ol?

The synthesis typically involves functionalizing the pyrrolo[2,3-b]pyridine core. A common approach starts with 1H-pyrrolo[2,3-b]pyridin-5-ol (CAS: 98549-88-3), followed by nitration. For example, protocols for analogous compounds use electrophilic aromatic substitution under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to introduce the nitro group at the 4-position . Precursor synthesis may involve N-alkylation or halogenation steps, as seen in the preparation of 5-bromo derivatives using benzyl bromide or alkyl halides under phase-transfer catalysis (KOH/Bu₄N⁺HSO₄⁻) .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm regiochemistry and substitution patterns. For example, vicinal coupling in the pyrrole ring (e.g., δ 6.5–7.5 ppm) and nitro group deshielding effects .
  • HRMS (ESI) : To verify molecular weight and fragmentation patterns, critical for confirming nitration success .
  • X-ray crystallography : Used for absolute configuration determination, often employing SHELX software for refinement .

Q. What biological activities are associated with structural analogs of this compound?

Pyrrolo[2,3-b]pyridine derivatives are explored as kinase inhibitors (e.g., VEGFR-2) due to their planar aromatic systems, which facilitate target binding. The nitro group may enhance electron-deficient properties, improving interactions with catalytic lysine residues in kinase domains .

Advanced Research Questions

Q. How can conflicting crystallographic data for 4-nitro derivatives be resolved using refinement software?

SHELXL is widely used for small-molecule refinement. Challenges include resolving disorder in the nitro group or adjacent substituents. Strategies:

  • Apply restraints to bond lengths/angles based on prior nitroaromatic data.
  • Use TWIN commands for twinned crystals, common in polar space groups .
  • Cross-validate with DFT-optimized geometries (e.g., Gaussian09) to identify improbable bond distortions .

Q. What strategies optimize regioselective nitration on the pyrrolo[2,3-b]pyridine core?

Regioselectivity is influenced by:

  • Directing groups : The 5-hydroxyl group may deactivate the 4-position, favoring nitration at the 4-position via meta-directing effects.
  • Protecting groups : Temporarily blocking the 5-OH (e.g., as a silyl ether) can alter electronic effects, though this is less common in reported syntheses .
  • Reaction conditions : Low temperatures (0–5°C) and dilute HNO₃ reduce polysubstitution.

Q. How does the nitro group influence the compound’s electronic properties and reactivity?

Computational studies (e.g., DFT) show:

  • The nitro group increases electron deficiency, enhancing susceptibility to nucleophilic aromatic substitution (e.g., replacement with amines or thiols).
  • Reduced HOMO energy (−8.5 eV vs. −7.2 eV for non-nitrated analogs), correlating with improved stability under oxidative conditions .
  • Tautomeric equilibria between 1H- and 3H-pyrrole forms may shift due to nitro group electron withdrawal, affecting hydrogen-bonding interactions in biological systems.

Q. What methodologies address contradictory biological activity data in SAR studies?

  • Dose-response profiling : Test compounds across a wide concentration range (e.g., 1 nM–100 µM) to identify off-target effects.
  • Co-crystallography : Resolve binding modes of active vs. inactive analogs (e.g., PDB deposition for kinase-inhibitor complexes) .
  • Metabolic stability assays : Nitro groups may undergo reductase-mediated conversion to amines, altering activity; use LC-MS to monitor metabolic pathways .

Methodological Tables

Table 1. Key Synthetic Intermediates for 4-Nitro Derivatives

IntermediateRoleReference Protocol
1H-pyrrolo[2,3-b]pyridin-5-olCore precursorElectrophilic nitration
5-Bromo-1-alkyl derivativesHalogenated intermediatesPhase-transfer alkylation

Table 2. Common Challenges in Crystallographic Refinement

IssueSHELX SolutionExample
Disordered nitro groupsPART, ISOR restraintsApplied in PDB 7PP refinement
TwinningTWIN/BASF commandsUsed for polar space groups

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
4-nitro-1H-pyrrolo[2,3-b]pyridin-5-ol
Reactant of Route 2
Reactant of Route 2
4-nitro-1H-pyrrolo[2,3-b]pyridin-5-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.